Comparative BRD4 Inhibitory Potency of CeMMEC2 vs. the Benchmark Inhibitor (S)-JQ1
In direct comparison, CeMMEC2 exhibits comparable inhibitory potency against BRD4 to the well-established BET inhibitor (S)-JQ1, binding to both bromodomains of BRD4 [1]. This positions CeMMEC2 as a viable alternative chemical tool for BRD4 inhibition, offering a distinct chemotype that can be used for orthogonal validation or to circumvent potential liabilities associated with the JQ1 scaffold.
| Evidence Dimension | BRD4 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.9 μM [1] |
| Comparator Or Baseline | (S)-JQ1 (Benchmark BET inhibitor) |
| Quantified Difference | Comparable [1] |
| Conditions | In vitro biochemical assay against BRD4 [1] |
Why This Matters
This direct comparison with a widely accepted standard provides a validated potency baseline, allowing researchers to confidently use CeMMEC2 as an alternative BRD4 inhibitor with a distinct chemical structure for orthogonal studies.
- [1] Sdelci, S. et al. Mapping the chemical chromatin reactivation landscape identifies BRD4-TAF1 cross-talk. Nat Chem Biol. 2016 Jul;12(7):504-10. View Source
